[(2-Ethoxyphenyl)methyl](2-methylpropyl)amine
Description
(2-Ethoxyphenyl)methylamine (CAS: 869943-89-5) is a secondary amine with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . Structurally, it consists of a 2-ethoxyphenylmethyl group (where an ethoxy substituent is para to the methylene bridge) and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. The compound is listed in chemical catalogs (e.g., CymitQuimica) but lacks detailed synthesis or application data in the provided evidence.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-15-13-8-6-5-7-12(13)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVXKLOUVOQXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255043 | |
| Record name | 2-Ethoxy-N-(2-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-89-5 | |
| Record name | 2-Ethoxy-N-(2-methylpropyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-N-(2-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (2-Ethoxyphenyl)methylamine typically involves the reaction of 2-ethoxybenzyl chloride with 2-methylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Ethoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various substituted amines and their derivatives.
Scientific Research Applications
(2-Ethoxyphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and its effects on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)methylamine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Positional Isomers: Ethoxy Substituent Variation
(4-Ethoxyphenyl)methylamine (CAS: 869943-88-4)
- Molecular Formula: C₁₃H₂₁NO (identical to the target compound).
- Key Difference : The ethoxy group is attached to the 4-position of the phenyl ring instead of the 2-position.
- Implications : Positional isomerism can significantly alter electronic properties (e.g., dipole moment, π-π stacking) and biological activity. For example, in pyrazole-based inhibitors (), substituent position directly impacts binding affinity to target enzymes .
(3-Chlorophenyl)methylamine
- Molecular Formula : C₁₁H₁₆ClN.
- Key Difference : A chloro substituent replaces the ethoxy group at the 3-position.
- This could influence stability or interactions in biological systems .
Chain-Length Variants: Alkoxy Group Modifications
(2-Methylpropyl)({[4-(pentyloxy)phenyl]methyl})amine
- Molecular Formula: C₁₆H₂₇NO.
- Key Difference : The ethoxy group is replaced by a pentyloxy chain at the 4-position.
- Such modifications are critical in drug design for optimizing pharmacokinetics .
Stability and Reactivity Insights
- Methyl(2-methylpropyl)amine (): A simpler analog with demonstrated stability under normal conditions but incompatibility with strong acids, bases, and oxidizing agents. This suggests that the target compound’s stability may follow similar trends, though the aromatic ethoxy group could introduce susceptibility to oxidative degradation .
Biological Activity
(2-Ethoxyphenyl)methylamine, a compound characterized by its unique ethoxyphenyl group and branched alkyl amine structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described as follows:
- Chemical Name: (2-Ethoxyphenyl)methylamine
- Molecular Formula: C13H19NO
- Molecular Weight: 219.30 g/mol
The presence of the ethoxy group enhances solubility and stability, making it suitable for various biological assays.
Biological Activities
Recent studies have indicated several potential biological activities associated with (2-Ethoxyphenyl)methylamine:
-
Antidepressant Effects
- Preliminary studies suggest that this compound may exhibit antidepressant properties. The mechanism is hypothesized to involve modulation of neurotransmitter systems, although specific pathways remain to be elucidated.
-
Analgesic Properties
- Related compounds within the same chemical class have shown analgesic effects, indicating a potential for pain relief applications.
-
Antitumor Activity
- Some derivatives of this compound have been linked to antitumor activity, suggesting that further investigation could reveal therapeutic applications in oncology.
The precise mechanism of action for (2-Ethoxyphenyl)methylamine remains largely unknown. However, it is predicted to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction may lead to altered cellular functions that underlie its observed biological effects.
Table 1: Summary of Biological Activities and Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Ethoxyphenyl)-N,N-dimethylamine | Dimethyl substitution on nitrogen | Antidepressant properties |
| 4-(2-Ethoxyphenyl)piperidine | Piperidine ring addition | Analgesic effects |
| 3-(2-Ethoxyphenyl)-N-methylpropan-1-amine | Methyl substitution on nitrogen | Potential antitumor activity |
These compounds highlight the diversity within this chemical class while emphasizing the unique aspects of (2-Ethoxyphenyl)methylamine, particularly its branched alkane structure that may enhance pharmacological properties.
Computational Predictions
Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of (2-Ethoxyphenyl)methylamine. This computational approach analyzes the relationship between chemical structure and biological effect, providing insights into potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
